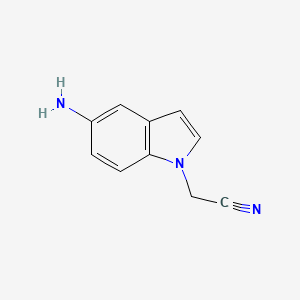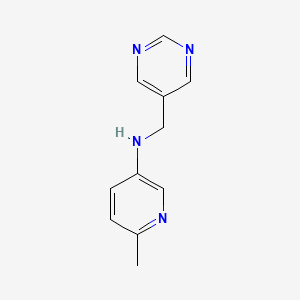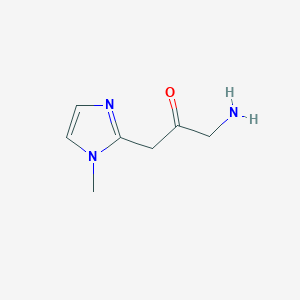![molecular formula C11H14F3NO B13174095 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol is a fluorinated organic compound with the molecular formula C11H14F3NO This compound is characterized by the presence of a trifluoromethyl group, a phenylethylamine moiety, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol typically involves the reaction of 3,3,3-trifluoro-2-bromo-1-propanol with (1R)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylethylamine moiety can interact with receptors or enzymes, potentially leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with similar reactivity.
1,1,1-Trifluoro-2-propanol: A simpler analog lacking the phenylethylamine moiety.
1,1,1,3,3,3-Hexafluoro-2-propanol: A more heavily fluorinated analog with different chemical properties.
Uniqueness
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol is unique due to the combination of its trifluoromethyl group, phenylethylamine moiety, and hydroxyl group
Eigenschaften
Molekularformel |
C11H14F3NO |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-[[(1R)-1-phenylethyl]amino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3/t8-,10?/m1/s1 |
InChI-Schlüssel |
WPRAZMSOEFRBNF-HNHGDDPOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(CO)C(F)(F)F |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


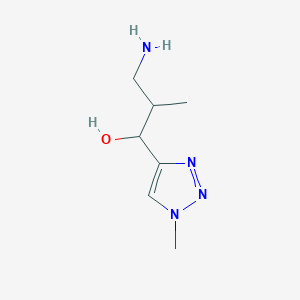

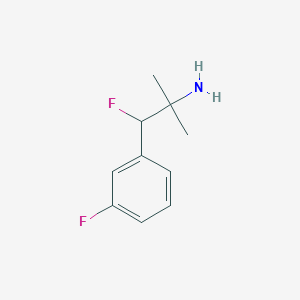
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
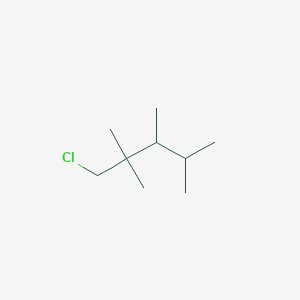
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
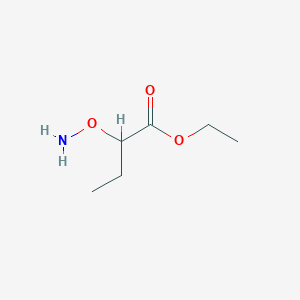
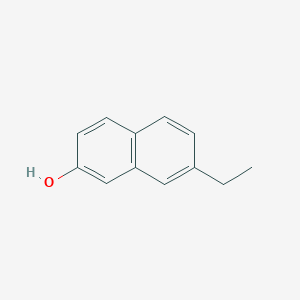

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
